2-Thiophenecarboxylic acid, 5-(aminocarbonyl)-1H-imidazol-4-yl ester
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Overview
Description
2-Thiophenecarboxylic acid, 5-(aminocarbonyl)-1H-imidazol-4-yl ester is a complex organic compound that features a thiophene ring, a carboxylic acid group, and an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thiophenecarboxylic acid, 5-(aminocarbonyl)-1H-imidazol-4-yl ester typically involves multi-step organic reactions. One common method starts with the preparation of thiophene-2-carboxylic acid, which can be synthesized via the oxidation of 2-acetylthiophene using hypochlorite . The next step involves the formation of the imidazole ring, which can be achieved through the condensation of appropriate precursors under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
2-Thiophenecarboxylic acid, 5-(aminocarbonyl)-1H-imidazol-4-yl ester can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted imidazole derivatives.
Scientific Research Applications
2-Thiophenecarboxylic acid, 5-(aminocarbonyl)-1H-imidazol-4-yl ester has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 2-Thiophenecarboxylic acid, 5-(aminocarbonyl)-1H-imidazol-4-yl ester involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzymes, modulating their activity. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, influencing their function.
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carboxylic acid: A simpler analog with similar chemical properties.
Imidazole-4-carboxylic acid: Another related compound with
Properties
CAS No. |
77444-67-8 |
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Molecular Formula |
C9H7N3O3S |
Molecular Weight |
237.24 g/mol |
IUPAC Name |
(5-carbamoyl-1H-imidazol-4-yl) thiophene-2-carboxylate |
InChI |
InChI=1S/C9H7N3O3S/c10-7(13)6-8(12-4-11-6)15-9(14)5-2-1-3-16-5/h1-4H,(H2,10,13)(H,11,12) |
InChI Key |
OLHYVQKDBKKDOG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C(=O)OC2=C(NC=N2)C(=O)N |
Origin of Product |
United States |
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